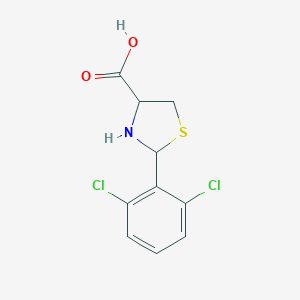

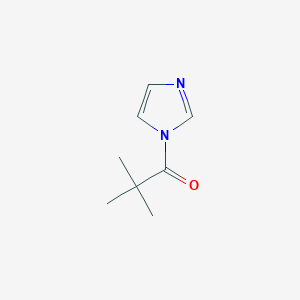

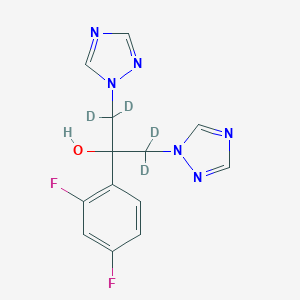

![molecular formula C20H17N B021068 6,7,8,9-四氢-5H-二苯并[c,g]咔唑 CAS No. 117766-87-7](/img/structure/B21068.png)

6,7,8,9-四氢-5H-二苯并[c,g]咔唑

描述

Synthesis Analysis

Carbazole alkaloids, including 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, are synthesized through various methods, one of the key steps being an allene-mediated electrocyclic reaction involving an indole [b]-bond for the construction of a highly substituted carbazole ring. Advanced synthesis techniques also include transition-metal catalyzed C-H functionalization, metal-free cyclization, three-component reactions, and electrophilic iodocyclizations, providing diversely substituted carbazoles with profound pharmacological activity (Aggarwal, T., Sushmita, S., & Verma, A., 2019).

Molecular Structure Analysis

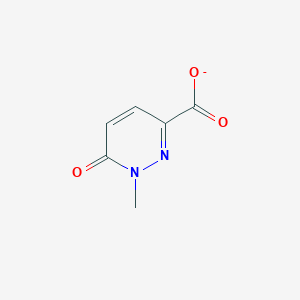

The molecular structure of carbazoles, particularly 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, is characterized by a highly substituted carbazole ring. The phenolic carbazole core, possessing hydroxyl groups at specific positions, plays a crucial role in determining the compound's antioxidant activity, suggesting an intricate relationship between the molecular structure and biological functions (Hieda, Y., 2017).

Chemical Reactions and Properties

Carbazoles undergo various chemical reactions, including halogenation, which can lead to the formation of halogenated carbazoles in the environment. These reactions reflect the compound's reactivity and potential for modification, which is crucial for developing novel compounds with enhanced biological or physical properties (Parette, R. et al., 2015).

Physical Properties Analysis

The physical properties of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, such as solubility, melting point, and stability, are essential for its application in various fields. These properties are determined by the compound's molecular structure and functional groups, influencing its behavior in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and photophysical properties, are influenced by the compound's molecular structure. Carbazoles are known for their photophysical properties, making them useful in photovoltaic cells, biomedical imaging, and fluorescent polymers. These properties are derived from the carbazole's ability to undergo specific chemical reactions and its electronic structure, which can be modified through substitution to enhance desired properties (Dinda, E., Bhunia, S. K., & Jana, R., 2020).

科学研究应用

毒理学和致癌性:

- 7H-二苯并[c,g]咔唑 (DBC) 及其代谢物在局部应用后会在各种组织中产生 DNA 加合物,不同的器官(如肝脏和肺)中主要的加合物不同 (Talaska et al., 1994)。

- 已知 7H-DBC 及其衍生物会在小鼠肝脏和皮肤中诱导 DNA 加合物和肿瘤,凸显了它们作为致癌研究对象的潜力 (Renault et al., 1998)。

- 7H-DBC 的单羟基化衍生物(如 1-OH-DBC、13-c-OH-DBC 和 5-OH-DBC)在癌症研究中具有重要意义 (Xue & Warshawsky, 1992)。

抗菌研究:

- 新的 N-取代的 1H-二苯并[a,c]咔唑衍生物已显示出对细菌和真菌的潜在抗菌活性 (Gu et al., 2014)。

- 新型的 1H-二苯并[a,c]咔唑衍生物,特别是化合物 6d,表现出显着的抗菌活性和适度的抗真菌活性 (Gu & Wang, 2010)。

在材料科学中的应用:

- 二苯并[c,g]咔唑芯未稠合环受体 (DCB-4F) 可以为原态有机构太阳能电池提供显着的功率转换效率 (PCE),这表明其在可再生能源研究中的重要性 (Du et al., 2021)。

- 在有机发光二极管 (OLED) 领域,包含这种结构的化合物已被用于开发高效的蓝色磷光 OLED,具有缓慢的效率衰减 (Deng et al., 2013)。

代谢和器官特异性效应:

- 7H-DBC 在肺中的代谢导致形成 7-羟基二苯并[c,g]咔唑,这与呼吸道肿瘤有关 (Warshawsky & Myers, 1981)。

- 紫外线 A 辐射可以增强 7H-DBC 及其衍生物的毒性,导致皮肤癌的发病率增加 (Sedláčková et al., 2015)。

分子生物学和化学:

- 已经对 7H-DBC 及其衍生物在小鼠胚胎原代细胞中形成 DNA 加合物进行了研究 (Gábelová et al., 1997)。

- 研究还集中在 5,9-二甲基二苯并[c,g]咔唑与小鼠肝细胞质蛋白的结合上,这对于理解其与生物分子的相互作用至关重要 (Valero et al., 1983)。

未来方向

Carbazole scaffolds, which include 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, have been the key structural motif of many biologically active compounds including natural and synthetic products. They have taken an important part in all the existing anti-cancer drugs because of their discovery from a large variety of organisms, including bacteria, fungi, plants, and animals . This suggests that the study and development of carbazole derivatives, including 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, may continue to be a significant area of research in the future.

属性

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,16,18,20-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-8,21H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMSQWXOEBBYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)C4=C(N2)CCC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327488 | |

| Record name | 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |

CAS RN |

117766-87-7 | |

| Record name | 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

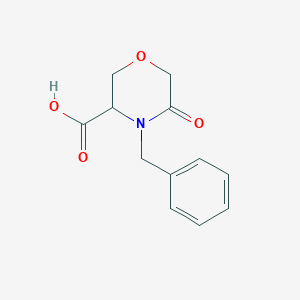

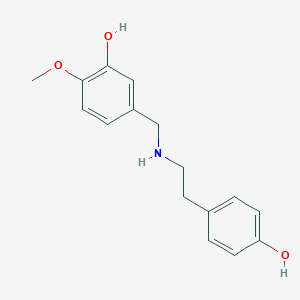

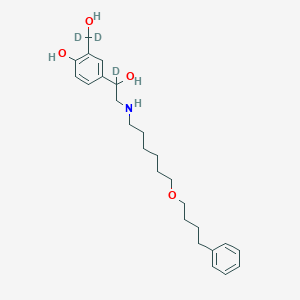

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)